molecular formula C15H9Cl2NO B13760131 6,8-Dichloro-2-phenyl-4-quinolinol CAS No. 1070879-80-9

6,8-Dichloro-2-phenyl-4-quinolinol

Cat. No.: B13760131
CAS No.: 1070879-80-9
M. Wt: 290.1 g/mol
InChI Key: QYXNBKMHCCIJKY-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-phenyl-4-quinolinol (CAS 1070879-80-9) is a halogenated quinoline derivative with the molecular formula C₁₅H₉Cl₂NO and a molecular weight of 290.14 g/mol . Structurally, it features chlorine atoms at the 6- and 8-positions of the quinoline core, a phenyl group at position 2, and a hydroxyl group at position 4. The hydroxyl group at position 4 enables hydrogen bonding, while the chlorine atoms enhance lipophilicity and electronic stability .

Properties

CAS No.

1070879-80-9

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

6,8-dichloro-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H9Cl2NO/c16-10-6-11-14(19)8-13(9-4-2-1-3-5-9)18-15(11)12(17)7-10/h1-8H,(H,18,19)

InChI Key

QYXNBKMHCCIJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-phenyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylquinoline with chlorinating agents to introduce chlorine atoms at the desired positions . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dichloro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with DNA replication . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorine vs.
  • Substituent Position: The positional isomer 5,8-dichloro-2-phenyl-4-quinolinol (Cl at C5/C8) may exhibit reduced planarity compared to the 6,8-dichloro analog, impacting π-stacking in biological systems .
  • Functional Groups: The hydroxyl group in this compound enables stronger hydrogen bonding compared to the amine group in 6,8-dichloro-2-methyl-4-quinolinamine, which instead offers basicity for protonation .

Lipophilicity and Solubility

  • Methoxy-substituted derivatives (e.g., 6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline) demonstrate higher solubility in polar solvents due to ether oxygen lone pairs .

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